molecular formula C21H16N4O3 B6119749 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide

Cat. No.: B6119749
M. Wt: 372.4 g/mol
InChI Key: CQDIXNJOJAJZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide, also known as BMN-673, is a potent inhibitor of the DNA repair enzyme poly (ADP-ribose) polymerase (PARP). It has been extensively studied for its potential in cancer therapy due to its ability to selectively kill cancer cells with defects in DNA repair pathways.

Mechanism of Action

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. When DNA is damaged, PARP enzymes are activated to repair the damage. However, in cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP enzymes by this compound leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to selectively kill cancer cells with defects in DNA repair pathways, while sparing normal cells. This selectivity is due to the fact that normal cells have functional DNA repair pathways, while cancer cells with defects in DNA repair pathways rely on PARP enzymes for DNA repair. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy by increasing the amount of DNA damage in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide is its selectivity for cancer cells with defects in DNA repair pathways, which makes it a promising candidate for cancer therapy. However, one limitation is that not all cancer cells with defects in DNA repair pathways are sensitive to this compound, and the development of resistance to this compound has been observed in some cases.

Future Directions

For the study of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide include the evaluation of its effectiveness in combination with other cancer therapies, the identification of biomarkers that can predict response to this compound, and the development of strategies to overcome resistance to this compound. Other potential applications of this compound include the treatment of other diseases that involve DNA damage, such as neurodegenerative diseases and inflammatory disorders.

Synthesis Methods

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide is synthesized by a series of chemical reactions starting from commercially available starting materials. The synthesis involves the coupling of 2-nitrobenzoic acid with 2-amino-5-(1H-benzimidazol-2-yl) to form N-[5-(1H-benzimidazol-2-yl)-2-nitrobenzamide]. The final product is obtained by reducing the nitro group to an amino group using a palladium catalyst.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. This compound has been shown to selectively kill cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.

Properties

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-13-10-11-14(20-22-16-7-3-4-8-17(16)23-20)12-18(13)24-21(26)15-6-2-5-9-19(15)25(27)28/h2-12H,1H3,(H,22,23)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDIXNJOJAJZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.